molecular formula C23H24O2Sn B13731710 Triphenyl(pivaloyloxy)stannane CAS No. 20451-90-5

Triphenyl(pivaloyloxy)stannane

Cat. No.: B13731710
CAS No.: 20451-90-5
M. Wt: 451.1 g/mol
InChI Key: RQAQGOWWZZZDOG-UHFFFAOYSA-M
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Description

Triphenyl(pivaloyloxy)stannane, also known as propanoic acid, 2,2-dimethyl-, triphenylstannyl ester, is an organotin compound with the molecular formula C23H24O2Sn. It is characterized by the presence of a tin atom bonded to three phenyl groups and one pivaloyloxy group. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl(pivaloyloxy)stannane can be synthesized through the reaction of triphenyltin chloride with pivaloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(pivaloyloxy)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic halides, bases like triethylamine, and oxidizing or reducing agents. Reaction conditions often involve organic solvents such as dichloromethane or benzene, and may require specific temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the primary products are coupled organic compounds with new carbon-carbon bonds .

Mechanism of Action

The mechanism of action of triphenyl(pivaloyloxy)stannane involves its ability to form reactive intermediates, such as stannyl radicals, under specific conditions. These intermediates can participate in various chemical transformations, including radical-mediated reactions and coupling processes. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    Triphenyltin Chloride: Similar in structure but lacks the pivaloyloxy group.

    Tributyltin Hydride: Another organotin compound used in radical reactions but with different alkyl groups.

    Triphenylstannane: Similar but without the ester functionality

Uniqueness

Triphenyl(pivaloyloxy)stannane is unique due to the presence of the pivaloyloxy group, which imparts distinct reactivity and stability compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where controlled reactivity is desired .

Properties

CAS No.

20451-90-5

Molecular Formula

C23H24O2Sn

Molecular Weight

451.1 g/mol

IUPAC Name

triphenylstannyl 2,2-dimethylpropanoate

InChI

InChI=1S/3C6H5.C5H10O2.Sn/c3*1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h3*1-5H;1-3H3,(H,6,7);/q;;;;+1/p-1

InChI Key

RQAQGOWWZZZDOG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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